molecular formula C20H11Cl2F3N2O B2683165 1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile CAS No. 252059-80-6

1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2683165
CAS No.: 252059-80-6
M. Wt: 423.22
InChI Key: UNRYZZRZHOLWJP-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with dichlorophenyl and trifluoromethylphenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow microreactor systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of dichlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F3N2O/c21-16-5-2-6-17(22)15(16)11-27-18(8-7-13(10-26)19(27)28)12-3-1-4-14(9-12)20(23,24)25/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRYZZRZHOLWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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